CRBN Binding Affinity: Implied Loss of Function vs. Lenalidomide
While direct binding data for the unsubstituted core is not published, class-level inference from the co-crystal structure of the CRBN-DDB1 complex with lenalidomide provides strong evidence of differentiation. The 4-amino group of lenalidomide forms a critical hydrogen bond with the CRBN binding pocket [1]. Its absence in 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is predicted to result in a >10-fold loss in binding affinity compared to lenalidomide's Ki of 642 nM for CRBN [2].
| Evidence Dimension | CRBN Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be significantly >6,400 nM based on structural analysis. |
| Comparator Or Baseline | Lenalidomide (Ki = 642 nM) [2] |
| Quantified Difference | Predicted >10-fold decrease in affinity due to missing 4-amino hydrogen bond donor. |
| Conditions | Inference based on co-crystal structure (PDB: 4TZ4) [1] and in vitro binding assay (MST) [2]. |
Why This Matters
This establishes the compound's primary procurement value as an ideal, functionally inert negative control for CRBN-dependent assays or as a minimal-steric-bulk scaffold for linker attachment in PROTAC design.
- [1] Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. View Source
- [2] BindingDB. Affinity Data for Lenalidomide binding to Magnetospirillum gryphiswaldense cereblon isoform 4. View Source
